1-Ethyl-1H-imidazole-5-carboxylic acid

Übersicht

Beschreibung

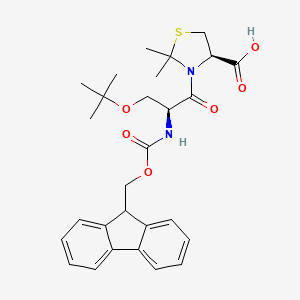

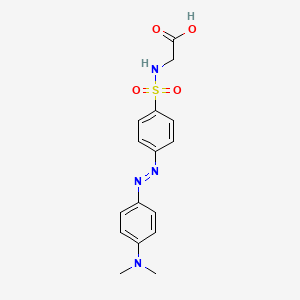

1-Ethyl-1H-imidazole-5-carboxylic acid is a compound with the molecular weight of 140.14 . It is a solid substance .

Molecular Structure Analysis

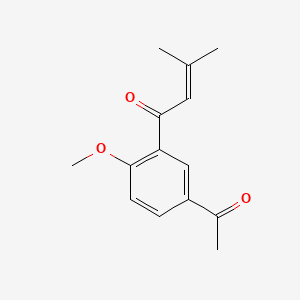

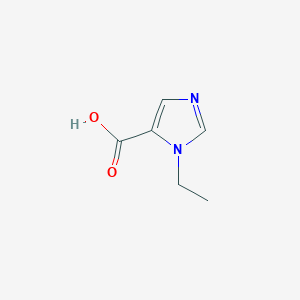

The molecular structure of 1-Ethyl-1H-imidazole-5-carboxylic acid consists of a five-membered ring containing three carbon atoms, two nitrogen atoms, and an ethyl group attached to one of the carbon atoms . The carboxylic acid group is attached to the fifth carbon in the ring .Chemical Reactions Analysis

While specific chemical reactions involving 1-Ethyl-1H-imidazole-5-carboxylic acid are not detailed in the literature, imidazoles in general are known to participate in a variety of chemical reactions . They can act as both nucleophiles and electrophiles, allowing them to take part in a wide range of organic reactions .It is stored at normal temperatures and has a CAS Number of 71925-11-6 .

Wissenschaftliche Forschungsanwendungen

Organic Synthesis and Catalysis

Imidazole derivatives, including those with substitutions similar to "1-Ethyl-1H-imidazole-5-carboxylic acid," play a significant role in organic synthesis and catalysis. For instance, the synthesis of imidazoles is crucial for developing pharmaceuticals, agrochemicals, and materials science applications. A study by Banerjee et al. (2013) highlighted the ethylation of imidazole-4-acetate methyl ester, leading to products that could be converted to their potassium carboxylate salts, demonstrating the versatility of imidazole derivatives in synthetic chemistry (Banerjee et al., 2013).

Material Science

In material science, imidazole derivatives are explored for their potential in creating new materials with unique properties. For example, the construction of coordination polymers from imidazole-based multi-carboxylate ligands has been studied by Guo et al. (2013), showcasing the ability of these compounds to form complex structures with potential applications in catalysis, gas storage, and separation technologies (Guo et al., 2013).

Environmental Science

Furthermore, the presence of imidazole derivatives in the environment and their potential impact has been a subject of study. Teich et al. (2016) quantified imidazoles in ambient aerosol particles, indicating the relevance of these compounds in atmospheric chemistry and potential implications for air quality and human health (Teich et al., 2016).

Luminescence and Sensing Applications

Imidazole derivatives are also investigated for their luminescence properties and potential applications as sensors. Shi et al. (2015) synthesized lanthanide(III)-organic frameworks based on dimethylphenyl imidazole dicarboxylate, demonstrating their application in luminescence sensing of benzaldehyde derivatives, highlighting the potential of imidazole compounds in sensing technologies and luminescent materials (Shi et al., 2015).

Safety And Hazards

Zukünftige Richtungen

Imidazoles are key components in a variety of applications, from pharmaceuticals and agrochemicals to dyes for solar cells, functional materials, and catalysis . The development of novel methods for the regiocontrolled synthesis of substituted imidazoles is of strategic importance . Therefore, research into the synthesis and applications of 1-Ethyl-1H-imidazole-5-carboxylic acid and related compounds is likely to continue in the future .

Eigenschaften

IUPAC Name |

3-ethylimidazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O2/c1-2-8-4-7-3-5(8)6(9)10/h3-4H,2H2,1H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXDVIFCTZBKLMY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=NC=C1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50559159 | |

| Record name | 1-Ethyl-1H-imidazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50559159 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Ethyl-1H-imidazole-5-carboxylic acid | |

CAS RN |

71925-11-6 | |

| Record name | 1-Ethyl-1H-imidazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50559159 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.